molecular formula C19H14BrN3O3 B5414978 methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate

methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate

Cat. No.: B5414978
M. Wt: 412.2 g/mol
InChI Key: GPTAFUUQEXYUSC-MDWZMJQESA-N
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Description

Methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate typically involves multiple stepsThe final step involves esterification to form the acetate group .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its antiviral and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The cyanoethenyl group can interact with enzymes, altering their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3/c1-25-18(24)11-26-17-7-6-12(9-14(17)20)8-13(10-21)19-22-15-4-2-3-5-16(15)23-19/h2-9H,11H2,1H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTAFUUQEXYUSC-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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